molecular formula C6H10N4O6S3 B13994788 2-Aminobenzene-1,3,5-trisulfonamide CAS No. 87743-18-8

2-Aminobenzene-1,3,5-trisulfonamide

Cat. No.: B13994788
CAS No.: 87743-18-8
M. Wt: 330.4 g/mol
InChI Key: JVSIPBVRSZVDHF-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,3,5-trisulfonamide is a sulfonamide derivative characterized by three sulfonamide (-SO₂NH₂) groups at the 1, 3, and 5 positions of a benzene ring, with an amino (-NH₂) group at the 2-position. This structural arrangement confers unique physicochemical properties, including high polarity, solubility in polar solvents, and strong hydrogen-bonding capabilities. Recent studies highlight its role as a potent inhibitor of DNA-(apurinic or apyrimidinic site) lyase, with an IC₅₀ value of 1400.0 µM . Its multifunctional sulfonamide groups enable interactions with biological targets and metal ions, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

87743-18-8

Molecular Formula

C6H10N4O6S3

Molecular Weight

330.4 g/mol

IUPAC Name

2-aminobenzene-1,3,5-trisulfonamide

InChI

InChI=1S/C6H10N4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H,7H2,(H2,8,11,12)(H2,9,13,14)(H2,10,15,16)

InChI Key

JVSIPBVRSZVDHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)N)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzene-1,3,5-trisulfonamide typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonamides using ammonia or amine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as crystallization and filtration are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,3,5-trisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminobenzene-1,3,5-trisulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide groups.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1,3,5-trisulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the amino group can form hydrogen bonds with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzene-1,3,5-trisulfonamide vs. [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic Acid

A comparative study of enzyme inhibitors reveals significant differences in efficacy:

Compound Target Enzyme IC₅₀ (µM) Reference
This compound DNA lyase 1400.0
[3-(Carboxymethyl)-2-oxo-benzimidazolyl]acetic acid DNA lyase 16000.0

The trisulfonamide’s 10-fold lower IC₅₀ suggests superior inhibitory activity, likely due to enhanced electrostatic interactions from its three sulfonamide groups. The benzimidazole derivative’s carboxylate moiety may reduce binding affinity compared to sulfonamides, which are better hydrogen-bond donors .

Comparison with Sulfonylurea Herbicides

Sulfonamide-containing herbicides like ethametsulfuron methyl ester and metsulfuron methyl ester () share sulfonamide groups but differ in core structure (triazine vs. benzene) and application (herbicidal vs. enzymatic inhibition). Their sulfonamide groups facilitate binding to acetolactate synthase (ALS) in plants, while the trisulfonamide’s activity targets DNA repair enzymes, underscoring functional versatility of sulfonamides .

Comparison with Metal-Organic Frameworks (MOFs)

The MOF [Y₂(C₈H₅NO₄)₃(C₃H₇NO)₄]ₙ () utilizes 2-aminobenzene-1,4-dicarboxylic acid as a linker. Unlike the trisulfonamide, this compound employs carboxylate groups for metal coordination, forming paddle-wheel clusters with yttrium. The trisulfonamide’s sulfonamide groups could theoretically coordinate metals but may exhibit weaker binding than carboxylates, limiting MOF stability. However, its multiple sulfonamides might enable novel hydrogen-bonded frameworks .

Hybrid Porous Solids

Hybrid porous materials often use carboxylate or phosphonate linkers (). The trisulfonamide’s sulfonamide groups could introduce tunable porosity and acid-base functionality, but its smaller size compared to carboxylate-based linkers (e.g., in ) may reduce pore dimensions, impacting gas storage or separation efficiency .

Structural and Electronic Properties

  • Electron-Withdrawing Effects: The trisulfonamide’s three -SO₂NH₂ groups create strong electron-withdrawing effects, stabilizing negative charges and enhancing acidity compared to mono- or disulfonamides.
  • Steric Considerations : The 1,3,5-substitution pattern minimizes steric hindrance, allowing planar interactions with enzymes or metals. In contrast, 1,2-disubstituted analogs (e.g., pesticide derivatives in ) exhibit restricted rotation, affecting conformational flexibility .

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